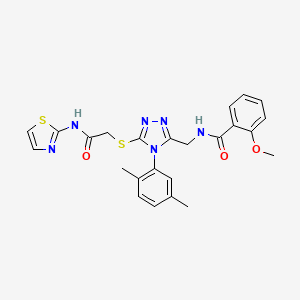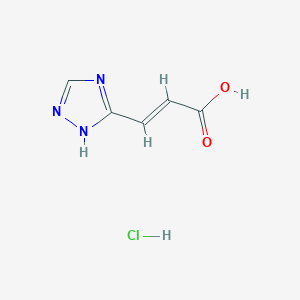
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride, also known as TPEN, is a chelating agent that has been widely used in scientific research. TPEN is a small molecule that selectively binds to divalent metal ions, such as zinc, copper, and nickel, and forms stable complexes with them. TPEN has been used in a variety of applications, including biochemistry, molecular biology, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Studies have shown various methods for synthesizing compounds similar to (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid. For instance, Modzelewska-Banachiewicz et al. (2009) described the synthesis and isomerization of derivatives of this compound, confirming their molecular structure using spectroscopy and X-ray crystallography (Modzelewska-Banachiewicz et al., 2009).
Molecular Structure Analysis : Trujillo-Ferrara et al. (2004) explored the coplanar structure of the carboxylic acid group and the double bond in the (E) isomer, highlighting the role of hydrogen bonds and π-π stacking interactions (Trujillo-Ferrara et al., 2004).
Biological and Pharmaceutical Applications
Antimicrobial and Antioxidant Activities : Bhat et al. (2016) synthesized a series of derivatives showing broad spectrum antimicrobial, antioxidant, and moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).
Antifungal Applications : Bianchi et al. (1991) investigated the antifungal properties of tetraconazole, a derivative of 1H-1,2,4-triazol, demonstrating its efficacy as a broad spectrum fungicide (Bianchi et al., 1991).
Material Science and Chemistry
Coordination Polymers : Deng et al. (2018) explored the assembly of coordination polymers based on triazole derivatives, demonstrating the influence of in situ hydrolysis reactions on their structure (Deng et al., 2018).
Corrosion Inhibition : Lagrenée et al. (2002) studied a new triazole derivative as a corrosion inhibitor for mild steel in acidic media, finding high efficiency in corrosion prevention (Lagrenée et al., 2002).
Propriétés
IUPAC Name |
(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJNJOGDGWXKJG-TYYBGVCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C=CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)/C=C/C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

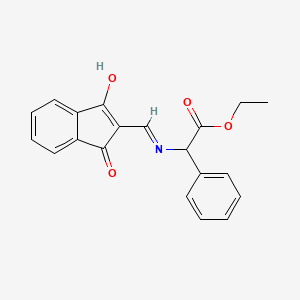
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
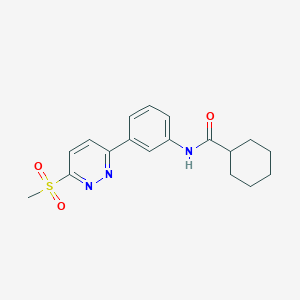
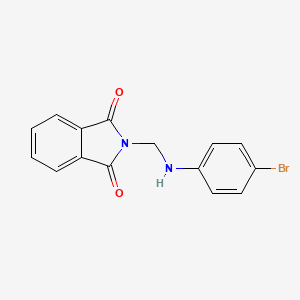
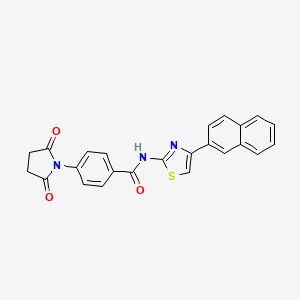
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
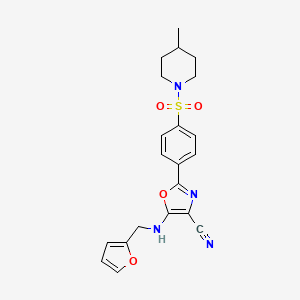
![N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B2370377.png)
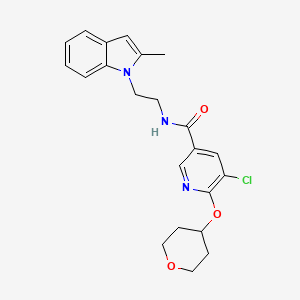
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

